molecular formula C21H12Br2Cl2N2O3 B11552460 3,4-dibromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol

3,4-dibromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol

Cat. No.: B11552460
M. Wt: 571.0 g/mol
InChI Key: MHDBREQKWAHABN-UHFFFAOYSA-N
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Description

3,4-dibromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dibromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dibromo-6-methoxy-2-hydroxybenzaldehyde with 2-(3,4-dichlorophenyl)-1,3-benzoxazole-5-amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol, with a catalyst like glacial acetic acid to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization would be common in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

3,4-dibromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine bond can be reduced to form amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-dibromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dibromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Similar Compounds

    3,4-dibromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-phenol: Lacks the methoxy group, which may affect its reactivity and biological activity.

    3,4-dibromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-hydroxyphenol: Has a hydroxyl group instead of a methoxy group, influencing its solubility and interaction with biological targets.

Uniqueness

The presence of both bromine and chlorine atoms, along with the methoxy group, makes 3,4-dibromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .

Properties

Molecular Formula

C21H12Br2Cl2N2O3

Molecular Weight

571.0 g/mol

IUPAC Name

3,4-dibromo-2-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C21H12Br2Cl2N2O3/c1-29-18-8-13(22)19(23)12(20(18)28)9-26-11-3-5-17-16(7-11)27-21(30-17)10-2-4-14(24)15(25)6-10/h2-9,28H,1H3

InChI Key

MHDBREQKWAHABN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl)Br)Br

Origin of Product

United States

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